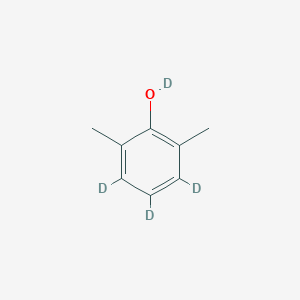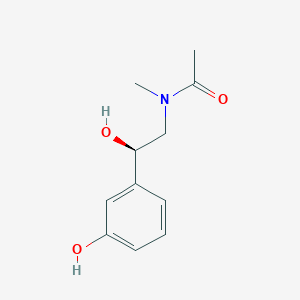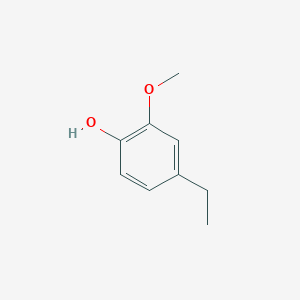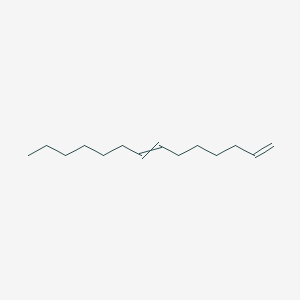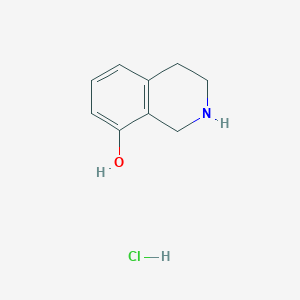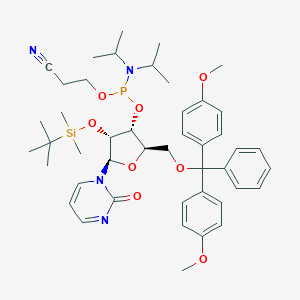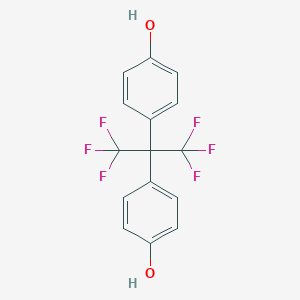
Penethamate Hydriodide
Overview
Description
Penethamate hydriodide is a veterinary antimicrobial agent primarily used for its antibacterial properties. It is the diethylaminoethyl ester of benzylpenicillin and is commonly used in the treatment of mastitis in cows and bacterial infections in various species, including cattle, pigs, horses, goats, and sheep . The compound is known for its ability to convert into benzylpenicillin, which blocks the biosynthesis of bacterial cell walls, making it effective against a wide range of bacterial infections .
Mechanism of Action
Target of Action
Penethamate Hydriodide is a prodrug that primarily targets bacterial cells . Its antimicrobial activity is exclusively related to benzylpenicillin , which is released upon hydrolysis of this compound . Benzylpenicillin, also known as penicillin G, is a broad-spectrum antibiotic that is active against a wide range of gram-positive and some gram-negative bacteria .
Mode of Action
The mode of action of this compound involves the inhibition of bacterial cell wall synthesis . Upon administration, this compound is rapidly converted into benzylpenicillin . Benzylpenicillin then binds to penicillin-binding proteins located on the inner membrane of the bacterial cell wall . This binding inhibits the final step of cell wall synthesis, leading to cell lysis and death .
Biochemical Pathways
The biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway . By inhibiting this pathway, this compound prevents the formation of peptidoglycan cross-links in the bacterial cell wall . This weakens the cell wall and leads to osmotic lysis (bursting due to increased internal pressure) .
Pharmacokinetics
This compound exhibits rapid absorption and high bioavailability . It is rapidly converted into benzylpenicillin, with a half-life of 23 minutes at 37°C and pH 7.3 . In tissue homogenate at 32°C, half of the this compound was hydrolyzed within two hours, and no this compound remained after 20 hours .
Result of Action
The result of this compound’s action is the effective treatment of bacterial infections in various animal species . It is used in intramammary products for the treatment of mastitis in cows and as an injectable solution for the treatment of bacterial infections in swine, cattle, horses, goats, and sheep .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH . For instance, the rate of conversion of this compound to benzylpenicillin is dependent on the temperature and pH of the environment . At physiological conditions (37°C and pH 7.3), the half-life of this compound in aqueous solution is 23 minutes .
Biochemical Analysis
Biochemical Properties
Penethamate Hydriodide is a prodrug from which benzylpenicillin and diethylaminoethanol are released by hydrolysis . The antimicrobial activity of the compound is exclusively related to benzylpenicillin . It interacts with bacterial cell wall biosynthesis enzymes, thereby exerting its antimicrobial effects .
Cellular Effects
The primary cellular effect of this compound is the inhibition of bacterial cell wall synthesis . This leads to the death of the bacteria, thereby treating the infection. The compound is used in the treatment of mastitis in cows and bacterial infections in a range of species including swine, cattle, horse, goat, and sheep .
Molecular Mechanism
The molecular mechanism of action of this compound involves the hydrolysis of the compound to release benzylpenicillin and diethylaminoethanol . Benzylpenicillin then interacts with the enzymes involved in bacterial cell wall synthesis, inhibiting their function and leading to the death of the bacteria .
Temporal Effects in Laboratory Settings
In aqueous solution at physiological conditions (37°C and pH 7.3), the half-life of this compound is 23 minutes . In tissue homogenate at 32°C, half of the this compound was hydrolyzed within two hours, and at 20 hours no this compound remained .
Dosage Effects in Animal Models
In laboratory animals, the acute LD50 of this compound is greater than or equal to 2000 mg/kg body weight following oral or subcutaneous administration, 300-1650 mg/kg following intraperitoneal administration, and 30-90 mg/kg body weight in connection with intravenous administration .
Metabolic Pathways
Upon administration, this compound is rapidly converted into benzylpenicillin . This conversion involves the hydrolysis of this compound, a process that is likely facilitated by esterases present in the body .
Transport and Distribution
Given its use in intramammary products for the treatment of mastitis in cows and as an injectable for the treatment of bacterial infections in various species, it can be inferred that the compound is likely distributed systemically .
Subcellular Localization
Given that its active metabolite, benzylpenicillin, acts on the bacterial cell wall, it is likely that this compound or its metabolites localize to the site of bacterial cell wall synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of penethamate hydriodide involves several steps. One method includes the reductive amination of a compound with acetaldehyde in the presence of a reducing agent . The process is carried out in a solvent under controlled conditions to ensure high yield and purity. Another method involves the ring-opening reaction of a compound with aziridine under acidic conditions (pH 5-6), using acids like phosphoric acid or sulfuric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for mass production, ensuring high yield and purity. The use of advanced techniques and equipment helps in maintaining the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Penethamate hydriodide undergoes hydrolysis, where it is converted into benzylpenicillin and diethylaminoethanol. This reaction is influenced by temperature and pH, with higher temperatures and pH levels accelerating the hydrolysis process .
Common Reagents and Conditions:
Hydrolysis: Water and mild acidic or basic conditions.
Reductive Amination: Reducing agents and acetaldehyde.
Ring-Opening Reaction: Aziridine and acids like phosphoric acid or sulfuric acid.
Major Products:
Benzylpenicillin: The primary active product formed from the hydrolysis of this compound.
Diethylaminoethanol: A by-product of the hydrolysis reaction.
Scientific Research Applications
Penethamate hydriodide is extensively used in veterinary medicine for its antimicrobial properties. It is particularly effective in treating mastitis in dairy cows, a condition caused by bacterial infections in the udder . The compound is also used in the treatment of bacterial infections in other animals, including pigs, horses, goats, and sheep .
Its ability to convert into benzylpenicillin makes it a valuable compound in the study of penicillin derivatives and their mechanisms of action .
Comparison with Similar Compounds
Procaine Penicillin: Shares similar pharmacological properties and mechanisms of action.
Benzylpenicillin: The active product formed from the hydrolysis of penethamate hydriodide.
This compound stands out due to its specific use in veterinary medicine and its effectiveness in treating mastitis in dairy cows. Its unique properties and applications make it a valuable compound in both veterinary practice and scientific research.
Properties
IUPAC Name |
2-(diethylamino)ethyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydroiodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O4S.HI/c1-5-24(6-2)12-13-29-21(28)18-22(3,4)30-20-17(19(27)25(18)20)23-16(26)14-15-10-8-7-9-11-15;/h7-11,17-18,20H,5-6,12-14H2,1-4H3,(H,23,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRCFDRXQPRCCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1C(SC2N1C(=O)C2NC(=O)CC3=CC=CC=C3)(C)C.I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32IN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


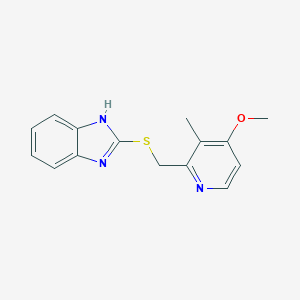

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide](/img/structure/B121319.png)

